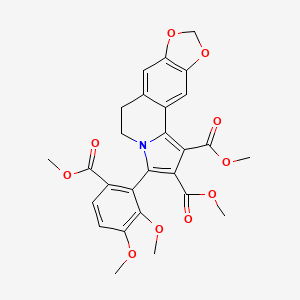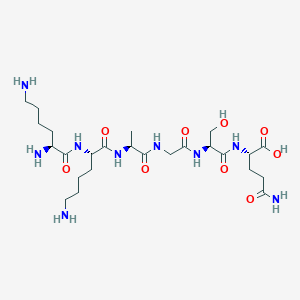
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine is a peptide compound composed of six amino acids: lysine, lysine, alanine, glycine, serine, and glutamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound can also involve recombinant DNA technology. This method uses genetically engineered microorganisms, such as Escherichia coli, to produce the peptide. The microorganisms are engineered to express the peptide, which is then purified from the culture medium.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine hydroxyl derivatives, while reduction can lead to the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the production of peptide-based materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Lysyl-L-lysyl-L-alanylglycyl-L-seryl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Glycyl-L-glutamine: Another dipeptide used in clinical practice.
L-Lysyl-L-alanyl-L-glutamine: A tripeptide with similar properties.
Propiedades
Número CAS |
928326-86-7 |
|---|---|
Fórmula molecular |
C25H47N9O9 |
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H47N9O9/c1-14(31-23(40)16(7-3-5-11-27)33-22(39)15(28)6-2-4-10-26)21(38)30-12-20(37)32-18(13-35)24(41)34-17(25(42)43)8-9-19(29)36/h14-18,35H,2-13,26-28H2,1H3,(H2,29,36)(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H,34,41)(H,42,43)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
JZQOMDMWASLNJZ-ATIWLJMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
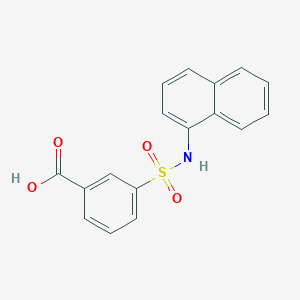
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
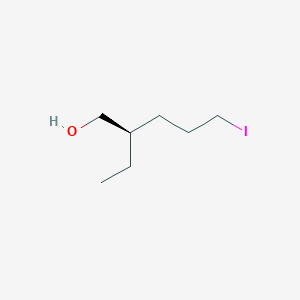
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
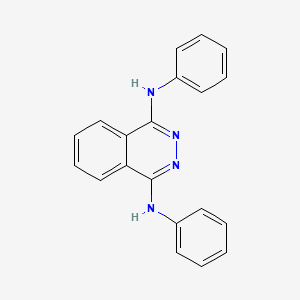
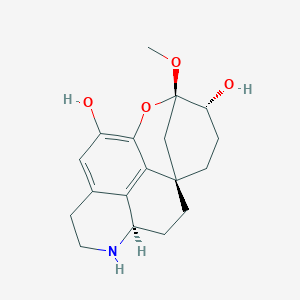
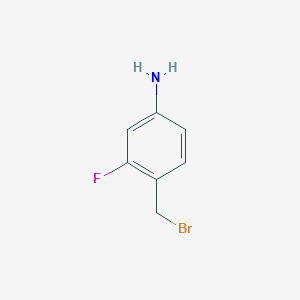

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
